N-[(E)-[(4-ethylphenyl)amino]({6-oxo-4-[(pyrimidin-2-ylsulfanyl)methyl]-1,6-dihydropyrimidin-2-yl}amino)methylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(E)-[(4-ethylphenyl)aminomethyl]-1,6-dihydropyrimidin-2-yl}amino)methylidene]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzamide core, an ethylphenyl group, and a pyrimidinylsulfanyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(E)-[(4-ethylphenyl)aminomethyl]-1,6-dihydropyrimidin-2-yl}amino)methylidene]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the reaction of 4-ethylphenylamine with benzoyl chloride in the presence of a base such as triethylamine to form N-(4-ethylphenyl)benzamide.
Introduction of the Pyrimidinylsulfanyl Group: The next step involves the synthesis of the pyrimidinylsulfanyl intermediate. This can be achieved by reacting 2-mercaptopyrimidine with a suitable alkylating agent.
Coupling Reaction: The final step is the coupling of the benzamide core with the pyrimidinylsulfanyl intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(E)-[(4-ethylphenyl)aminomethyl]-1,6-dihydropyrimidin-2-yl}amino)methylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinylsulfanyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(E)-[(4-ethylphenyl)aminomethyl]-1,6-dihydropyrimidin-2-yl}amino)methylidene]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(E)-[(4-ethylphenyl)aminomethyl]-1,6-dihydropyrimidin-2-yl}amino)methylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
N-(E)-[(4-ethylphenyl)aminomethyl]-1,6-dihydropyrimidin-2-yl}amino)methylidene]benzamide can be compared with other similar compounds such as:
N-(E)-[(4-methylphenyl)aminomethyl]-1,6-dihydropyrimidin-2-yl}amino)methylidene]benzamide: Similar structure but with a methyl group instead of an ethyl group.
N-(E)-[(4-ethylphenyl)aminomethyl]-1,6-dihydropyrimidin-2-yl}amino)methylidene]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
The uniqueness of N-(E)-[(4-ethylphenyl)aminomethyl]-1,6-dihydropyrimidin-2-yl}amino)methylidene]benzamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C25H23N7O2S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[(Z)-N-(4-ethylphenyl)-N'-[6-oxo-4-(pyrimidin-2-ylsulfanylmethyl)-1H-pyrimidin-2-yl]carbamimidoyl]benzamide |
InChI |
InChI=1S/C25H23N7O2S/c1-2-17-9-11-19(12-10-17)28-24(31-22(34)18-7-4-3-5-8-18)32-23-29-20(15-21(33)30-23)16-35-25-26-13-6-14-27-25/h3-15H,2,16H2,1H3,(H3,28,29,30,31,32,33,34) |
InChI Key |
AQGUXOAYRLBXIO-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)CSC3=NC=CC=N3)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=NC=CC=N3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.